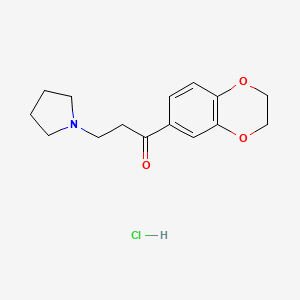
1,5-diamino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “1,5-diamino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “1,5-diamino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” involves several steps, each requiring specific reaction conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the desired product. These reactions often include condensation, cyclization, and oxidation processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Industrial production methods often involve the use of automated systems to monitor and control reaction parameters, ensuring consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “1,5-diamino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.
Substitution: This involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction type and conditions. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions could produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, “1,5-diamino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” is used as a reagent in various synthetic pathways. Its reactivity makes it a valuable tool for the formation of complex molecules and the study of reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential effects on cellular processes. It may be used to study enzyme interactions, signal transduction pathways, and metabolic processes.
Medicine
In the medical field, “this compound” is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is utilized in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it suitable for various industrial applications, including catalysis and material synthesis.
Mécanisme D'action
The mechanism of action of “1,5-diamino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound exerts its effects by binding to these targets, modulating their activity, and influencing downstream pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “1,5-diamino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” include other molecules with comparable structures and reactivity. Examples of such compounds are those with similar functional groups or those that undergo similar types of chemical reactions.
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of stability and reactivity This makes it particularly valuable for applications requiring precise control over chemical transformations
Propriétés
IUPAC Name |
1,5-diamino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c14-12-11(10(18)6-17(12)15)13-16-9(7-19-13)8-4-2-1-3-5-8/h1-5,7H,6,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAXQFLVELFIPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1N)N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1N)N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,3aS,6aS)-1-{2-[(4-oxo-1-phenylheptan-3-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B7950718.png)



![7-Phenylmethoxyspiro[chromene-2,3'-pyrrolidine];hydrochloride](/img/structure/B7950750.png)
![tert-butyl 4-oxo-5-phenylmethoxyspiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7950756.png)




![4-oxa-1,10-diazatricyclo[7.3.1.0?,(1)(3)]trideca-5,7,9(13)-triene-11,12-dione](/img/structure/B7950784.png)
![(1S,2S,5S,6S,9S,10R,13S)-17-azido-1,5,6-trimethyl-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-6-ol](/img/structure/B7950800.png)
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B7950808.png)

